7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride involves several steps. One common method includes the reaction of thieno[2,3-c]pyridine with piperazine under specific conditions to form the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceutical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents for treating various diseases.
Industry: The compound is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:
8-Isoquinolinylmethanamine dihydrochloride: This compound has a similar structure but differs in its functional groups and molecular targets.
7-(1-Piperazinyl)thieno[2,3-c]pyridine hydrochloride: Another closely related compound with slight variations in its chemical structure and reactivity.
The uniqueness of 7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride lies in its specific piperazine and thieno[2,3-c]pyridine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIHEMWGLYVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901005442 | |
Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850734-85-9, 850734-84-8 | |
Record name | Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850734-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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